![molecular formula C30H21ClN4O4 B12049802 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide](/img/structure/B12049802.png)
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-4-hydroxyaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-hydroxy-2-naphthamide in an alkaline medium to form the azo compound.
Acylation: The resulting azo compound is further acylated with benzoyl chloride to introduce the benzoylamino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Nucleophilic substitution reactions often require basic conditions and suitable nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized as a dye or pigment in various industrial applications.
Wirkmechanismus
The mechanism of action of N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(BENZOYLAMINO)PH)-4-((2-CHLOROPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE
- N-(3-(BENZOYLAMINO)PH)-4-((2-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE
Uniqueness
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE is unique due to the presence of both chloro and hydroxyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C30H21ClN4O4 |
|---|---|
Molekulargewicht |
537.0 g/mol |
IUPAC-Name |
N-(3-benzamidophenyl)-4-[(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C30H21ClN4O4/c31-25-16-21(36)13-14-26(25)34-35-27-17-24(28(37)23-12-5-4-11-22(23)27)30(39)33-20-10-6-9-19(15-20)32-29(38)18-7-2-1-3-8-18/h1-17,36-37H,(H,32,38)(H,33,39) |
InChI-Schlüssel |
OXWLZJXVQLBAON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C4=CC=CC=C4C(=C3)N=NC5=C(C=C(C=C5)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


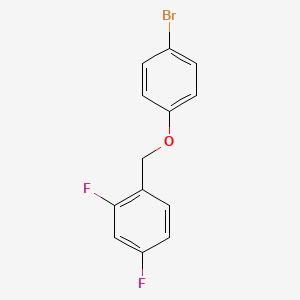

![N-(3-bromophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049735.png)
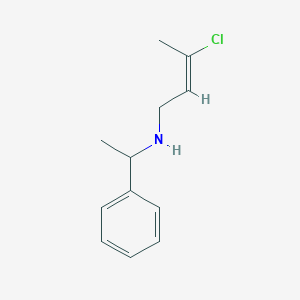
![acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12049745.png)
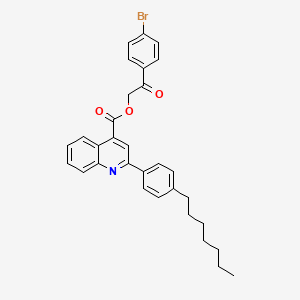

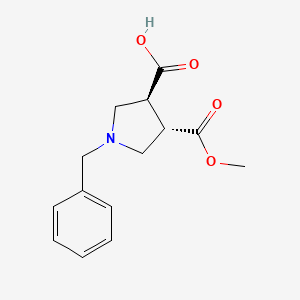
![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)
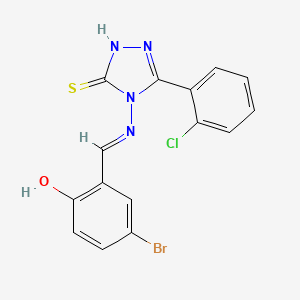


![[2-(Pyrazin-2-yloxy)phenyl]methanamine](/img/structure/B12049798.png)
